7-Phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine
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Overview
Description
7-Phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine family. This compound features a fused ring structure consisting of a benzene ring attached to a pyridine ring, which is further fused to a pyridazine ring. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted 1,6-diaminopyridines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method involves the condensation of 2-aminopyridine derivatives with phenyl-substituted aldehydes or ketones, followed by cyclization and reduction steps.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often employ catalysts to improve reaction rates and selectivity, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding naphthyridine-oxide derivatives.
Reduction: Reduction reactions can reduce the compound to its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may employ strong bases such as sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
7-Phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of various diseases such as cancer and infections.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound.
Comparison with Similar Compounds
1,5-Naphthyridine
1,8-Naphthyridine
1,6-Naphthyridine
2,3,4,5-Tetrahydro-1,6-naphthyridine
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Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-9-14-12(10-16-13)7-4-8-15-14/h1-3,5-6,9-10,15H,4,7-8H2 |
InChI Key |
MNYTXPMTUPNOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(C=C2NC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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